molecular formula C21H16ClN3O5S B5144204 N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide

Cat. No. B5144204
M. Wt: 457.9 g/mol
InChI Key: FNIZBGDOAQRFER-UHFFFAOYSA-N
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Description

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide, also known as CNB-001, is a novel compound that has been shown to have potential therapeutic applications in various neurological disorders. It is a small molecule that has been designed to target multiple pathways involved in the pathogenesis of neurodegenerative diseases.

Scientific Research Applications

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and traumatic brain injury. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties. N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide is not fully understood. However, it has been shown to target multiple pathways involved in the pathogenesis of neurodegenerative diseases. N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the hyperphosphorylation of tau protein in Alzheimer's disease. N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects
N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide has also been shown to improve mitochondrial function and reduce neuronal cell death. In addition, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for the treatment of neurological disorders. N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide has also been shown to have low toxicity and good pharmacokinetic properties. However, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and safety profile are not fully understood. In addition, the exact mechanism of action of N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for the research on N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide. One direction is to further investigate the mechanism of action of N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide and its downstream targets. Another direction is to study the long-term effects and safety profile of N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide in animal models and humans. In addition, there is a need to study the efficacy of N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide in different animal models of neurological disorders and in different stages of the disease. Finally, there is a need to develop more potent and selective analogs of N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide for the treatment of neurological disorders.

Synthesis Methods

The synthesis of N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide involves the reaction of 4-nitro-3-methoxybenzoic acid with thionyl chloride to yield 4-nitro-3-methoxybenzoyl chloride. This intermediate is then reacted with 4-(4-chlorophenoxy)aniline in the presence of triethylamine to yield the desired product, N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide. The synthesis of N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide has been optimized to yield high purity and high yield.

properties

IUPAC Name

N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O5S/c1-29-19-11-2-13(12-18(19)25(27)28)20(26)24-21(31)23-15-5-9-17(10-6-15)30-16-7-3-14(22)4-8-16/h2-12H,1H3,(H2,23,24,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIZBGDOAQRFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide

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